Cas no 1323010-51-0 (Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester)
![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester structure](https://www.kuujia.com/scimg/cas/1323010-51-0x500.png)
Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester
-
- Inchi: 1S/C18H28N2O4/c1-5-13(2)16(17(21)19-14(3)11-23-4)20-18(22)24-12-15-9-7-6-8-10-15/h6-10,13-14,16H,5,11-12H2,1-4H3,(H,19,21)(H,20,22)
- InChI Key: LUUZGSIIAORCJV-UHFFFAOYSA-N
- SMILES: O=C(C(C(C)CC)NC(=O)OCC1C=CC=CC=1)NC(C)COC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 10
- Complexity: 383
- Topological Polar Surface Area: 76.7
Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1787182-250mg |
Phenylmethyl N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]carbamate |
1323010-51-0 | 98% | 250mg |
¥10964.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1787182-500mg |
Phenylmethyl N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]carbamate |
1323010-51-0 | 98% | 500mg |
¥19080.00 | 2024-08-09 |
Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester Related Literature
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
Additional information on Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester
Recent Advances in the Study of Carbamic Acid Derivative (1323010-51-0) and Its Potential Applications in Chemical Biology and Medicine
The compound with the CAS number 1323010-51-0, identified as Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique carbamate and phenylmethyl ester functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural elucidation, and biological activities, making it a compound of interest for drug discovery and development.
One of the key areas of research has been the synthesis and optimization of 1323010-51-0. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves the yield and purity of the compound. The researchers employed a multi-step process involving the condensation of 2-methoxy-1-methylethylamine with a suitably protected amino acid derivative, followed by the introduction of the phenylmethyl ester group. This method not only enhances the scalability of the synthesis but also allows for the incorporation of various modifications to explore structure-activity relationships (SAR).
In terms of biological activity, preliminary in vitro studies have demonstrated that 1323010-51-0 exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, the compound has been shown to modulate the activity of phospholipase A2 (PLA2), an enzyme implicated in the production of pro-inflammatory mediators. These findings suggest potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Further mechanistic studies are underway to elucidate the precise molecular interactions and downstream effects of this inhibition.
Another promising avenue of research involves the use of 1323010-51-0 as a scaffold for the development of protease inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibit selective inhibition against cathepsin B, a protease associated with tumor progression and metastasis. The researchers utilized molecular docking and dynamics simulations to identify key binding interactions, which could inform the design of more potent and selective inhibitors. These findings highlight the versatility of 1323010-51-0 as a starting point for the development of targeted therapies.
Despite these advancements, challenges remain in the development of 1323010-51-0-based therapeutics. Pharmacokinetic studies have indicated that the compound has moderate bioavailability and a relatively short half-life in vivo, necessitating further optimization to improve its drug-like properties. Additionally, the potential for off-target effects and toxicity needs to be thoroughly investigated in preclinical models. Collaborative efforts between academic and industrial researchers are expected to address these challenges and accelerate the translation of this compound into clinical applications.
In conclusion, the carbamic acid derivative 1323010-51-0 represents a promising candidate for drug discovery, with demonstrated activities in inflammation and oncology. Ongoing research aims to refine its synthesis, expand its therapeutic potential, and overcome existing limitations. As the field progresses, this compound may serve as a valuable tool for understanding disease mechanisms and developing novel treatments.
1323010-51-0 (Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester) Related Products
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)



